Clj7R7F6W2

説明

特性

CAS番号 |

243147-25-3 |

|---|---|

分子式 |

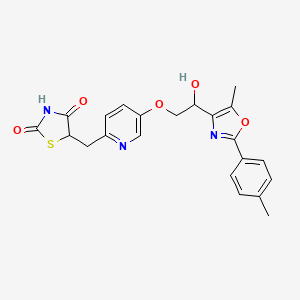

C22H21N3O5S |

分子量 |

439.5 g/mol |

IUPAC名 |

5-[[5-[2-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethoxy]pyridin-2-yl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C22H21N3O5S/c1-12-3-5-14(6-4-12)21-24-19(13(2)30-21)17(26)11-29-16-8-7-15(23-10-16)9-18-20(27)25-22(28)31-18/h3-8,10,17-18,26H,9,11H2,1-2H3,(H,25,27,28) |

InChIキー |

DIRLMEMGWIWYGP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)C(COC3=CN=C(C=C3)CC4C(=O)NC(=O)S4)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Clj7R7F6W2 involves a series of synthetic steps that include the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

化学反応の分析

Types of Reactions

Clj7R7F6W2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .

科学的研究の応用

Clj7R7F6W2 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It serves as a probe for studying biological processes and as a tool for investigating cellular mechanisms.

Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

Industry: It is used in the development of new materials and as an additive in various industrial processes .

作用機序

The mechanism of action of Clj7R7F6W2 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins, modulating their activity, and influencing downstream signaling pathways. This can lead to various cellular responses, including changes in gene expression, protein activity, and cellular behavior .

類似化合物との比較

Clj7R7F6W2 can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:

NIP-221: Similar in structure but with different functional groups, leading to variations in reactivity and applications.

NIP-223: Shares some structural features but differs in its mechanism of action and biological effects.

NIP-224: Has a similar core structure but distinct substituents, resulting in unique chemical and biological properties .

生物活性

Clj7R7F6W2 is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and enzyme inhibitory properties.

Antioxidant Activity

Antioxidant activity is a critical aspect of this compound, as it can neutralize free radicals and reduce oxidative stress. The following methods were employed to evaluate its antioxidant potential:

- DPPH Radical Scavenging Activity : The DPPH method was used to assess the free radical scavenging ability of different extracts of this compound. The results indicated that the Soxhlet methanol extract exhibited the strongest activity with an IC50 value of 0.11 mg/mL, followed closely by the maceration methanol extract (IC50: 0.115 mg/mL). In contrast, the chloroform extract showed the weakest activity .

- ABTS Radical Cation Scavenging : The same extracts were evaluated for ABTS radical cation scavenging activity, where Soxhlet methanol and maceration methanol extracts again demonstrated superior performance, significantly higher than other extracts .

- Ferric Reducing Activity : The ferric reducing power was also assessed, revealing that both Soxhlet and maceration methanol extracts had strong reducing capabilities (14.46 mM Fe²⁺/mg extract and 12.38 mM Fe²⁺/mg extract, respectively) .

Enzyme Inhibition

The inhibitory effects of this compound on various enzymes were investigated, highlighting its potential therapeutic applications:

- Cholinesterase Inhibition : Using Ellman's method, the anticholinesterase activity was evaluated. The results indicated significant inhibition of acetylcholinesterase (AChE), suggesting potential benefits in treating neurodegenerative diseases such as Alzheimer's .

- Urease Inhibition : Urease inhibitory activity was assessed by measuring the absorbance after incubation with urease enzyme and urea. This property is particularly relevant for managing conditions like urease-related infections .

Antimicrobial Activity

The antimicrobial properties of this compound were also examined against various pathogens:

- Different extracts were tested for their effectiveness against bacteria and fungi. The results showed varying degrees of antimicrobial activity, indicating that certain extracts possess significant potential as natural antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- A study conducted by Tatlı et al. (2009) reported that the methanol extract exhibited moderate scavenging activities against superoxide anion and hydrogen peroxide in addition to DPPH .

- Albayrak et al. (2010) found that the Soxhlet method yielded a high phenolic content (87.36 mg GAE/g extract), correlating with its strong antioxidant activity .

Summary Table of Biological Activities

| Activity Type | Method Used | Extract Type | IC50 Value (mg/mL) |

|---|---|---|---|

| DPPH Radical Scavenging | DPPH Method | Soxhlet Methanol | 0.11 |

| Maceration Methanol | 0.115 | ||

| ABTS Radical Scavenging | ABTS Method | Soxhlet Methanol | Strongest |

| Maceration Methanol | Strong | ||

| Ferric Reducing Activity | Ferric Reducing Power Assay | Soxhlet Methanol | 14.46 mM Fe²⁺/mg extract |

| Maceration Methanol | 12.38 mM Fe²⁺/mg extract | ||

| Cholinesterase Inhibition | Ellman's Method | Various Extracts | Significant inhibition |

| Urease Inhibition | Urease Inhibition Assay | Various Extracts | Significant inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。